Cas no 1694588-61-8 (5-fluoro-2-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid)

5-fluoro-2-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid structure
1694588-61-8 structure
商品名:5-fluoro-2-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid
CAS番号:1694588-61-8
MF:C11H11FN2O2
メガワット:222.215646028519
CID:6295720
PubChem ID:108067410

5-fluoro-2-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-fluoro-2-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid
    • EN300-1449082
    • 5-fluoro-2-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
    • 1694588-61-8
    • インチ: 1S/C11H11FN2O2/c1-3-4-7(2)14-10-9(11(15)16)5-8(12)6-13-10/h1,5-7H,4H2,2H3,(H,13,14)(H,15,16)
    • InChIKey: ZCNHEHBUTKPSGA-UHFFFAOYSA-N
    • ほほえんだ: FC1=CN=C(C(C(=O)O)=C1)NC(C)CC#C

計算された属性

  • せいみつぶんしりょう: 222.08045576g/mol
  • どういたいしつりょう: 222.08045576g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 62.2Ų

5-fluoro-2-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1449082-5000mg
5-fluoro-2-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
1694588-61-8
5000mg
$2443.0 2023-09-29
Enamine
EN300-1449082-100mg
5-fluoro-2-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
1694588-61-8
100mg
$741.0 2023-09-29
Enamine
EN300-1449082-1.0g
5-fluoro-2-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
1694588-61-8
1g
$0.0 2023-06-06
Enamine
EN300-1449082-2500mg
5-fluoro-2-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
1694588-61-8
2500mg
$1650.0 2023-09-29
Enamine
EN300-1449082-1000mg
5-fluoro-2-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
1694588-61-8
1000mg
$842.0 2023-09-29
Enamine
EN300-1449082-50mg
5-fluoro-2-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
1694588-61-8
50mg
$707.0 2023-09-29
Enamine
EN300-1449082-250mg
5-fluoro-2-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
1694588-61-8
250mg
$774.0 2023-09-29
Enamine
EN300-1449082-500mg
5-fluoro-2-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
1694588-61-8
500mg
$809.0 2023-09-29
Enamine
EN300-1449082-10000mg
5-fluoro-2-[(pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
1694588-61-8
10000mg
$3622.0 2023-09-29

5-fluoro-2-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid 関連文献

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5-fluoro-2-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acidに関する追加情報

5-fluoro-2-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid (CAS No. 1694588-61-8)

The compound 5-fluoro-2-(pent-4-yn-2-yl)aminopyridine-3-carboxylic acid (CAS No. 1694588-61-8) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatile applications in drug design and chemical synthesis. The structure of this molecule incorporates a pyridine ring substituted with a fluoro group at position 5, an amino group at position 2 that is further substituted with a pentynyl chain, and a carboxylic acid group at position 3. These functional groups confer unique chemical and biological properties to the molecule, making it a valuable compound for research and development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-fluoro derivatives and their analogs, including this compound. The introduction of the fluoro group at position 5 enhances the molecule's lipophilicity, which is crucial for improving bioavailability in pharmaceutical applications. Additionally, the pentynyl chain attached to the amino group introduces alkyne functionality, which can participate in various click chemistry reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC). This feature makes the compound highly versatile for further functionalization and conjugation with other biomolecules or materials.

The carboxylic acid group at position 3 plays a pivotal role in determining the molecule's acidity and reactivity. This functional group can be readily converted into various bioisosteres or used as a handle for further chemical modifications, such as esterification or amidation. These transformations are essential for tailoring the molecule's properties to suit specific applications, including drug delivery systems or as components in advanced materials.

From a pharmacological perspective, pyridine derivatives like this compound have shown promise in targeting various disease states, including cancer, inflammation, and infectious diseases. The fluoro substitution at position 5 contributes to enhanced stability and selectivity when interacting with biological targets such as enzymes or receptors. Recent studies have highlighted the potential of fluorinated pyridines in modulating protein-protein interactions (PPIs), which are critical for many cellular processes and therapeutic interventions.

In terms of synthesis, researchers have developed innovative strategies to construct this compound efficiently. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to assemble key intermediates. For instance, the Suzuki-Miyaura coupling has been employed to introduce the pentynyl chain onto the pyridine ring with high regioselectivity. This method not only ensures high yields but also minimizes side reactions, making it suitable for large-scale production if required.

The biological evaluation of 5-fluoro derivatives has revealed interesting activities across multiple assays. For example, preliminary in vitro studies have demonstrated moderate inhibitory effects on certain kinases involved in cancer progression. These findings suggest that further optimization of this compound could lead to more potent therapeutic agents with improved efficacy and reduced toxicity.

Moreover, the presence of an alkyne moiety in this compound opens up opportunities for its application in click chemistry-based drug discovery platforms. By leveraging CuAAC reactions, researchers can rapidly generate libraries of diverse derivatives for high-throughput screening (HTS). This approach accelerates the drug discovery process and enhances the likelihood of identifying lead compounds with desirable pharmacokinetic profiles.

Another intriguing aspect of this compound is its potential role in materials science. The combination of aromaticity from the pyridine ring and alkyne functionality could make it an ideal candidate for constructing two-dimensional (2D) materials or supramolecular assemblies. Recent breakthroughs in nanotechnology have emphasized the importance of such molecules in designing advanced materials with tailored electronic and mechanical properties.

In conclusion, 5-fluoro-2-(pent-4-yinyl)aminopyridine-carboxylic acid (CAS No. 1694588-) represents a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure enables versatile applications ranging from drug development to materials science, while recent advancements in synthetic chemistry have facilitated its efficient production and functionalization. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in advancing both academic research and industrial innovations.

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